molecular formula C21H23FN6O2 B2757027 (2-ethoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021227-02-0

(2-ethoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2757027
CAS No.: 1021227-02-0
M. Wt: 410.453
InChI Key: XLSUZCIONQSSRH-UHFFFAOYSA-N
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Description

This compound features a methanone core linked to a 2-ethoxyphenyl group and a piperazine ring substituted with a tetrazole moiety bearing a 3-fluorophenyl group. The ethoxy group enhances lipophilicity and may improve blood-brain barrier penetration, while the fluorophenyl-tetrazole moiety contributes to electronic effects and receptor binding affinity .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-2-30-19-9-4-3-8-18(19)21(29)27-12-10-26(11-13-27)15-20-23-24-25-28(20)17-7-5-6-16(22)14-17/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSUZCIONQSSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical differences:

Compound Name / Structure Key Substituents/Modifications Pharmacological/Physicochemical Impact Reference
Target Compound : (2-Ethoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone 2-ethoxyphenyl, 3-fluorophenyl-tetrazole, piperazine Balanced lipophilicity (ethoxyl); moderate metabolic stability; potential CNS activity
Analog 1 : 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Thienyl ethanone, 4-fluorophenyl-tetrazole Enhanced electron-rich character (thiophene); possible improved binding to serotonin receptors
Analog 2 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1H-triazol-4-yl)pyrazol-1-yl)thiazole Difluorophenyl, triazole-thiazole Increased halogen bonding potential; higher crystallinity (P̄1 symmetry)
Analog 3 : (4-{[1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)(2-furyl)methanone Tetrahydrofuranmethyl-tetrazole, furyl methanone Improved metabolic stability (tetrahydrofuran); reduced CNS penetration due to polar furan group
Analog 4 : 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole Methoxyphenyl, piperidinylmethyl-thiazole Thiazole’s aromaticity enhances π-π stacking; methoxy group increases solubility vs. ethoxy

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound provides moderate lipophilicity (clogP ~3.2), balancing solubility and membrane permeability. In contrast, Analog 4’s methoxyphenyl and thiazole groups reduce clogP (~2.8), favoring aqueous solubility .
  • Crystallinity : Analog 2’s isostructural difluorophenyl-triazole-thiazole system exhibits high crystallinity (triclinic P̄1 symmetry), which may complicate formulation compared to the target’s amorphous solid form .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves coupling a 2-ethoxyphenyl methanone moiety with a piperazine-tetrazole derivative. Key steps include:

  • Mitsunobu reaction for ether bond formation between tetrazole and the fluorophenyl group.
  • Nucleophilic substitution to attach the tetrazole-methyl group to the piperazine ring.
  • Schotten-Baumann acylation to link the piperazine to the methanone group. Optimal conditions (e.g., anhydrous solvents, controlled pH for acylation) improve yields. Purity is verified via HPLC and NMR .

Q. How can structural elucidation be performed to confirm the molecular architecture?

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify functional groups (e.g., ethoxy protons at ~1.3–1.5 ppm, tetrazole carbons at ~150–160 ppm).
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, especially for the tetrazole-piperazine linkage. SHELX software is standard for refinement .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]+^+ peak).

Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?

  • Enzyme inhibition assays : Test affinity for targets like kinases or GPCRs, given the piperazine scaffold’s prevalence in receptor ligands.
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects.
  • Solubility and logP measurements : Predict pharmacokinetic behavior using shake-flask or chromatographic methods .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural analysis of this compound?

The tetrazole and piperazine groups may exhibit conformational flexibility, leading to disordered regions in X-ray data. Strategies include:

  • Low-temperature data collection (100 K) to minimize thermal motion.
  • Twinning refinement in SHELXL for pseudo-symmetrical crystals.
  • DFT calculations to model plausible conformers and validate experimental geometries .

Q. What computational methods are effective for studying structure-activity relationships (SAR) with this compound?

  • Molecular docking : Screen against protein databases (PDB) to identify potential targets (e.g., serotonin receptors due to the piperazine motif).
  • QM/MM simulations : Analyze electronic interactions at the tetrazole-fluorophenyl interface.
  • MD simulations : Assess stability of the piperazine-methanone linkage in aqueous environments .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be resolved?

  • Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays).
  • Probe purity : Contaminants from incomplete synthesis (e.g., unreacted tetrazole intermediates) may skew results. LC-MS is critical for validation .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate polymorphism during crystallization for consistent formulation studies?

  • Solvent screening : Use high-boiling solvents (e.g., DMF) to slow nucleation and favor thermodynamically stable forms.
  • Seeding : Introduce pre-formed crystals to guide polymorph selection.
  • PAT (Process Analytical Technology) : Monitor crystallization in real-time via Raman spectroscopy .

Methodological Notes

  • Synthesis Optimization : Replace traditional column chromatography with flash chromatography for faster purification of intermediates .
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement parameters (SHELXL .ins/.res) for peer review .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to guide future synthetic efforts .

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